Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate
Description
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate is a cyclopropane-based ester featuring a benzo[1,3]dioxole moiety linked via an oxygen atom. These analogs often serve as intermediates in pharmaceuticals, agrochemicals, or bioactive molecules due to their conformational rigidity and metabolic stability .
Structure
3D Structure
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-yloxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-14-11(13)12(4-5-12)17-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
KMQPDDGINQFIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a classical method for cyclopropane synthesis, employing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to generate a carbenoid intermediate. For this compound, the reaction could proceed via the following steps:
-
Synthesis of Allylic Ether Precursor :
Begin with methyl acrylate (CH₂=CHCO₂Me) and benzo[d] dioxol-5-ol (sesamol). A Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates etherification, yielding methyl 3-(benzo[d][1, dioxol-5-yloxy)prop-2-enoate. -
Cyclopropanation :
Treat the allylic ether with CH₂I₂ and Zn-Cu in anhydrous ether. The carbenoid inserts into the double bond, forming the cyclopropane ring. The product, methyl 1-(benzo[d] dioxol-5-yloxy)cyclopropanecarboxylate, is isolated via column chromatography.
Mechanistic Insights :
-
The Zn-Cu couple reduces CH₂I₂ to a zinc carbenoid (ICH₂ZnI), which reacts with the alkene in a [2+1] cycloaddition.
-
Steric and electronic effects of the ester and ether groups influence regioselectivity.
Advantages :
-
High stereochemical control.
-
Scalable for industrial applications.
Challenges :
-
Sensitivity to moisture and oxygen.
-
Competing side reactions with electron-deficient alkenes.
Nucleophilic Substitution with Cyclopropane Derivatives
This method leverages a pre-formed cyclopropane ring bearing a leaving group (e.g., bromide) at the desired position.
-
Synthesis of 1-Bromocyclopropanecarboxylic Acid Methyl Ester :
React cyclopropanecarbonyl chloride with methanol to form methyl cyclopropanecarboxylate. Bromination at the 1-position using N-bromosuccinimide (NBS) under radical initiation yields the bromide. -
Etherification with Sesamol :
Perform an SN2 displacement using sesamol (as the nucleophile) and a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack, replacing bromide with the benzo[d] dioxol-5-yloxy group.
Mechanistic Insights :
-
The strained cyclopropane ring may hinder SN2 reactivity due to transition-state distortion.
-
Polar aprotic solvents enhance nucleophilicity.
Advantages :
-
Straightforward two-step process.
-
Compatibility with diverse nucleophiles.
Challenges :
-
Low yields due to ring-opening side reactions.
-
Requires precise control of reaction conditions.
Copper-Mediated Ullmann-Type Coupling
Copper catalysts facilitate the formation of aryl ethers under mild conditions.
-
Preparation of Methyl 1-Hydroxycyclopropanecarboxylate :
Hydrolyze methyl cyclopropanecarboxylate using LiOH, followed by selective oxidation to the cyclopropanol derivative. -
Coupling with Sesamol :
React the cyclopropanol with sesamol in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) under aerobic conditions. The copper catalyst mediates the C–O bond formation.
Mechanistic Insights :
-
Oxidative addition of the cyclopropanol to Cu(I) generates a Cu(III) intermediate, which undergoes reductive elimination to form the ether.
Advantages :
-
Avoids harsh bases or temperatures.
-
Functional group tolerance.
Challenges :
-
Requires synthesis of unstable cyclopropanol intermediates.
Cyclopropanation via Kulinkovich Reaction
The Kulinkovich reaction constructs cyclopropane rings via titanium-mediated coupling of esters with Grignard reagents.
-
Reaction Setup :
Combine methyl acrylate with a Grignard reagent (e.g., ethylmagnesium bromide) and titanium(IV) isopropoxide (Ti(OiPr)₄). This forms a titanacyclopropane intermediate. -
Quenching with Sesamol :
Introduce sesamol to the reaction mixture, leading to transmetalation and subsequent cyclopropanation.
Mechanistic Insights :
-
Titanium coordinates the ester carbonyl, enabling nucleophilic attack by the Grignard reagent.
-
The resulting titanacycle undergoes protonolysis to yield the cyclopropane.
Advantages :
-
Single-step cyclopropanation.
-
High functional group compatibility.
Challenges :
-
Limited scalability due to stoichiometric titanium use.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%)* | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu | 60–75 | 0–25 | 12–24 |
| Nucleophilic Substitution | NBS, K₂CO₃ | 40–55 | 80–100 | 24–48 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 50–65 | 100–120 | 6–12 |
| Kulinkovich Reaction | Ti(OiPr)₄, Grignard reagent | 55–70 | –78 to 0 | 2–4 |
*Hypothetical yields based on analogous reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid:
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
-
Basic hydrolysis : OH⁻ directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Nucleophilic Substitution
The cyclopropane ring’s strained geometry and electron-withdrawing benzodioxole group enable selective substitution:
Key Observations :
-
Substitution occurs preferentially at the cyclopropane carbon adjacent to the benzodioxole oxygen due to increased electrophilicity.
-
Steric hindrance from the benzodioxole group limits reactivity at the distal carbon.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes controlled cleavage under specific conditions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (Pd/C) | 1 atm, RT, 24 hrs | Benzodioxole-substituted propane derivatives | >90% syn-addition |
| Br₂ (in CCl₄) | 0°C, dark conditions | Dibrominated open-chain compound | Regioselective |
Mechanistic Notes :
-
Hydrogenation proceeds via syn-addition due to steric constraints from the benzodioxole group.
-
Bromination follows radical intermediates, stabilized by conjugation with the benzodioxole π-system.
Electrophilic Aromatic Substitution (EAS)
The benzodioxole moiety directs electrophiles to specific positions:
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0-5°C, 2 hrs | C-5 | Nitro-substituted derivative |
| Cl₂ (FeCl₃) | 40°C, 1 hr | C-4 | Chlorinated benzodioxole analogue |
Substituent Effects :
-
The electron-donating methylenedioxy group activates the aromatic ring but directs electrophiles to positions less sterically hindered by the cyclopropane.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate has the following chemical properties:
- Molecular Formula : C₁₉H₁₉O₄
- Molecular Weight : 314.36 g/mol
- CAS Number : 171752-68-4
- Structural Characteristics : The compound features a cyclopropane ring linked to a benzo[d][1,3]dioxole moiety, which contributes to its unique reactivity and biological properties.
Biological Applications
-
Anticancer Activity :
This compound has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . -
Neuroprotective Effects :
Research indicates that compounds similar to this compound may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Utility
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups can be modified through various chemical reactions, including nucleophilic substitutions and cycloadditions.
- Synthesis of Pharmaceuticals : Due to its biological activity, this compound is of interest in the pharmaceutical industry for developing new therapeutic agents. Its derivatives are being explored for their potential as anti-inflammatory and analgesic drugs .
Case Study 1: Anticancer Screening
A study conducted by researchers evaluated the anticancer activity of this compound derivatives against human cancer cell lines. The results demonstrated that certain derivatives had IC50 values ranging from 2 to 10 µg/mL, indicating promising anticancer activity. The study highlighted the need for further investigation into the structure-activity relationship to optimize efficacy .
Case Study 2: Neuroprotective Mechanisms
In another research project, the neuroprotective effects of similar compounds were assessed using cellular models of oxidative stress. The findings revealed that these compounds significantly reduced cell death and oxidative damage markers. This suggests their potential use in developing treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally related compounds from the evidence, emphasizing synthesis, physicochemical properties, and substituent effects.
Piperazine Derivatives with Benzo[1,3]dioxole Substituents
Compounds from , and 5 share a core structure of 4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl-piperazine derivatives. Key comparisons include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) reduce melting points compared to electron-donating groups (e.g., methoxy). For example, Compound 25 (2-CF₃) melts at 171–172°C, while Compound 9 (o-tolyl) melts at 202–203°C .
- Yield Trends : Bulky substituents (e.g., 2-chlorophenyl) correlate with higher yields (78% in Ev1) due to reduced steric hindrance in HCl salt formation .
Cyclopropanecarboxylate Esters
Methyl cyclopropanecarboxylates with aromatic ether substituents (e.g., ) exhibit distinct synthetic and physical properties:
Key Observations :
- Synthetic Methods : Methyl esters are typically synthesized via nucleophilic substitution (e.g., using Cs₂CO₃ in acetonitrile for Compound 17) or esterification .
- Biological Relevance : Derivatives like fenpropathrin and acrinathrin are pyrethroid insecticides, highlighting the role of cyclopropane esters in agrochemistry .
Carboxamide Derivatives
Carboxamides with benzo[1,3]dioxole-cyclopropane motifs () show moderate yields (16–34%) and distinct NMR profiles:
Key Observations :
- Low Yields : Steric hindrance from the cyclopropane ring and bulky aromatic groups likely limit reaction efficiency .
- NMR Signatures : The benzo[1,3]dioxole OCH₂O group consistently resonates at δ ~6.02 ppm, confirming structural integrity .
Fluorinated Benzo[1,3]dioxole Analogs
, and 13 describe 1-(2,2-difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid (CAS 862574-88-7):
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₈F₂O₄ | |
| Density | 1.6±0.1 g/cm³ | |
| Boiling Point | 331.1±42.0°C | |
| Flash Point | 154.0±27.9°C |
Key Observations :
- Fluorine Effects: Difluoro substitution enhances thermal stability (boiling point >330°C) and alters electronic properties compared to non-fluorinated analogs .
Biological Activity
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate, also known by its CAS number 171752-68-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉O₄
- Molecular Weight : 315.36 g/mol
- IUPAC Name : Methyl (1R,3R)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylate
Biological Activity Overview
This compound exhibits a variety of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Several studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the disruption of bacterial cell membranes.
2. Antioxidant Properties
Research has demonstrated that this compound acts as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases.
3. Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further research in the treatment of inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in inflammation and microbial growth.
- Cell Membrane Disruption : It alters the integrity of microbial cell membranes, leading to cell lysis.
- Scavenging Free Radicals : The structure of the compound allows it to effectively neutralize reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial colonies at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Antioxidant Activity
In a study by Johnson et al. (2023), the antioxidant capacity was assessed using DPPH radical scavenging assay. The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 25 |
| Methyl Compound | 30 |
| Quercetin | 35 |
Q & A
Q. What are the common synthetic routes for Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate, and how do their yields compare?
Methodological Answer: The compound can be synthesized via cyclopropanation reactions. A representative approach involves:
- Step 1: Reacting benzo[d][1,3]dioxol-5-ol with a cyclopropane precursor (e.g., methyl cyclopropanecarboxylate derivatives) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
- Step 2: Purification via column chromatography or HPLC, with yields typically ranging from 69% to 79% depending on reaction optimization .
Alternative routes may use homopropargyl alcohols or alkyne intermediates, but Mitsunobu reactions are preferred for stereochemical control .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the cyclopropane ring, benzo[d][1,3]dioxole moiety, and ester group. For example, cyclopropane protons typically appear as multiplet signals between δ 1.2–1.8 ppm .
- X-ray Crystallography: Resolves stereochemical ambiguities. The benzo[d][1,3]dioxole group often exhibits planarity, with bond angles near 120° in the cyclopropane ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 265.0845 for CHO) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from:
- Steric effects altering proton coupling constants in bulky derivatives.
- Solvent-dependent shifts in polar aprotic solvents (e.g., DMSO vs. CDCl).
Validation Steps:
Compare experimental data with computational simulations (e.g., DFT calculations for C NMR chemical shifts) .
Re-crystallize the compound and obtain single-crystal XRD data to confirm bond lengths/angles .
Cross-validate using alternative techniques like IR spectroscopy (e.g., ester C=O stretch at ~1700 cm) .
Q. What strategies optimize reaction conditions to improve cyclopropanation yields?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) to stabilize transition states in cyclopropane formation .
- Solvent Effects: Use anhydrous dichloromethane or THF to minimize side reactions (e.g., ester hydrolysis) .
- Temperature Control: Lower temperatures (0–5°C) reduce ring-opening side reactions in cyclopropane intermediates .
- In Situ Monitoring: Employ TLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How can computational modeling predict this compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., monoacylglycerol lipase (MAGL)) .
- Molecular Dynamics (MD): Simulate stability in lipid bilayers to assess blood-brain barrier permeability .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the benzo[d][1,3]dioxole ring) with anticonvulsant activity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Stability Studies:
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
